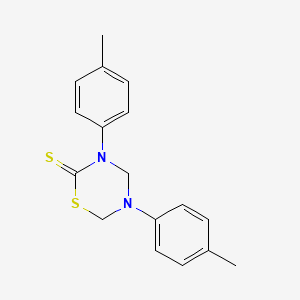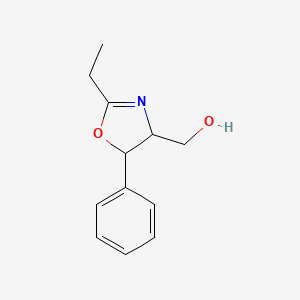![molecular formula C12H13Cl4N3O2S B11959440 2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)
2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-METHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms, a thiourea group, and a methoxy-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-METHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methoxy-aniline with thiophosgene to form 4-methoxy-phenyl isothiocyanate. This intermediate is then reacted with 2,2,2-trichloro-1-ethylamine to form the thiourea derivative. Finally, the thiourea derivative is chlorinated using thionyl chloride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of automated systems for the addition of reagents and monitoring of reaction progress would be essential to ensure consistency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-METHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiourea group can be reduced to form a thiol group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-METHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor due to its thiourea group.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with cellular proteins.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-METHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE involves its interaction with molecular targets such as enzymes and proteins. The thiourea group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. The methoxy-phenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-METHOXY-PHENYL)-UREIDO)-ETHYL)-ACETAMIDE: Similar structure but with a urea group instead of a thiourea group.
Uniqueness
The uniqueness of 2-CHLORO-N-(2,2,2-TRICHLORO-1-(3-(4-METHOXY-PHENYL)-THIOUREIDO)-ETHYL)-ACETAMIDE lies in its combination of a methoxy-phenyl group and a thiourea group, which provides distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C12H13Cl4N3O2S |
|---|---|
Peso molecular |
405.1 g/mol |
Nombre IUPAC |
2-chloro-N-[2,2,2-trichloro-1-[(4-methoxyphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C12H13Cl4N3O2S/c1-21-8-4-2-7(3-5-8)17-11(22)19-10(12(14,15)16)18-9(20)6-13/h2-5,10H,6H2,1H3,(H,18,20)(H2,17,19,22) |
Clave InChI |
LPLGBZDHTIKHKV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11959371.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)







![2-[(4-Fluorobenzylidene)amino]phenol](/img/structure/B11959413.png)
![2-{[(3-Chloroanilino)carbonyl]oxy}propanoic acid](/img/structure/B11959422.png)

